2-{[(3-Bromo-4-methoxyphenyl)methyl]sulfanyl}-4-methylquinoline
Overview
Description
2-{[(3-Bromo-4-methoxyphenyl)methyl]sulfanyl}-4-methylquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-methoxyphenyl)methyl]sulfanyl}-4-methylquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the 4-position of the phenyl ring.
Quinoline Formation: The construction of the quinoline core through cyclization reactions.
Sulfanylation: The attachment of a sulfanyl-methyl group to the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromo-4-methoxyphenyl)methyl]sulfanyl}-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
2-{[(3-Bromo-4-methoxyphenyl)methyl]sulfanyl}-4-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromo-4-methoxyphenyl)methyl]sulfanyl}-4-methylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(3-Bromo-4-methoxyphenyl)methyl]sulfanyl}-4-methylquinoline
- 2-Bromo-3-(4-methoxyphenyl)propanoic acid
- 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, combined with the bromo-methoxyphenyl and sulfanyl-methyl groups, makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-4-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNOS/c1-12-9-18(20-16-6-4-3-5-14(12)16)22-11-13-7-8-17(21-2)15(19)10-13/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHDABLSQGWCMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CC(=C(C=C3)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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